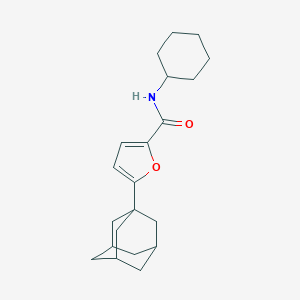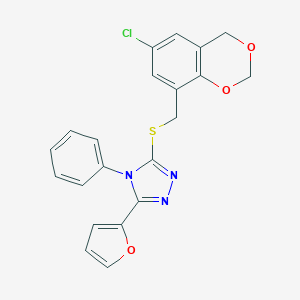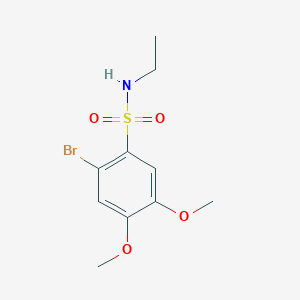![molecular formula C21H20N2O4S2 B299718 Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B299718.png)
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the thiophene family and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate involves the inhibition of DNA synthesis and cell division in cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation and growth.
Biochemical and Physiological Effects:
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis and cell division, including DNA topoisomerase II and cyclin-dependent kinases. Additionally, this compound has been found to induce the expression of several tumor suppressor genes, including p53 and p21.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate is its potent anti-cancer activity against various types of cancer cells. This makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain laboratory experiments.
Future Directions
There are several potential future directions for the research on Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as agriculture and material science. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate involves the reaction of 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylic acid with benzyl isocyanate and subsequent esterification with ethanol. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
Scientific Research Applications
Ethyl 5-(benzylcarbamoyl)-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer.
properties
Molecular Formula |
C21H20N2O4S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 5-(benzylcarbamoyl)-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4S2/c1-3-27-21(26)16-13(2)17(19(25)22-12-14-8-5-4-6-9-14)29-20(16)23-18(24)15-10-7-11-28-15/h4-11H,3,12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
ITSIFIVIUQPKCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)



![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)